molecular formula C25H36O5 B1665872 [(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate CAS No. 7755-28-4

[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

Cat. No. B1665872
CAS RN: 7755-28-4
M. Wt: 416.5 g/mol
InChI Key: YIGNMQYFYCCUME-KKBDMWJISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AY 17,605 is an inhibitor of bovine heart and rat brain nucleoside-3',5'- monophosphate phosphodiesterase.

Scientific Research Applications

Crystallographic Studies and Structural Analysis

The compound has been studied for its crystal structure and molecular conformations. For example, a study on 17βH-Periplogenin, a cardiac aglycone isolated from Periploca sepium Bunge, revealed details about the compound's molecular conformations and crystal structure, contributing to the understanding of its chemical characteristics (Zhang et al., 2012).

Biological Activity and Medicinal Applications

Various derivatives of the compound have been explored for their potential biological activities. For instance, androsterone derivatives have been investigated as inhibitors of androgen biosynthesis, highlighting their potential therapeutic applications (Djigoué et al., 2012).

Synthesis and Structural Elucidation

Efforts have been made to synthesize and structurally elucidate derivatives of the compound. These studies contribute to the development of new chemical entities with potential pharmaceutical applications. For example, triorganotin(IV) derivatives of sodium deoxycholate were synthesized, showing promising antimicrobial and anticancer activities (Shaheen et al., 2014).

Potential in Treating Vascular Diseases

Research has indicated the potential of derivatives of this compound in treating vascular diseases. For instance, Sac-0601, a derivative, showed efficacy in preventing retinal vascular leakage in a diabetic retinopathy mouse model, suggesting its therapeutic potential for retinal vascular permeability diseases (Maharjan et al., 2011).

Computer-Aided Drug Design Applications

The compound's derivatives have been used in computer-aided drug design for screening novel inhibitors, particularly against pathogenic bacteria like MRSA, indicating its relevance in developing new therapeutics (Skariyachan et al., 2011).

properties

CAS RN

7755-28-4

Product Name

[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H36O5/c1-15(26)30-17-6-10-23(2)16(14-17)4-5-21-20(23)7-11-24(3)19(8-12-25(21,24)28)18-9-13-29-22(18)27/h9,16-17,19-21,28H,4-8,10-14H2,1-3H3/t16-,17+,19-,20+,21-,23+,24-,25+/m1/s1

InChI Key

YIGNMQYFYCCUME-KKBDMWJISA-N

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CCOC5=O)O)C)C

SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CCOC5=O)O)C)C

Canonical SMILES

CC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3(CCC4C5=CCOC5=O)O)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AY 17,605
AY 17605
AY-17,605
AY-17605

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 2
Reactant of Route 2
[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 3
Reactant of Route 3
[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 4
[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 5
[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate
Reactant of Route 6
Reactant of Route 6
[(3S,5R,8R,9S,10S,13R,14S,17S)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-4-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

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